
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
Overview
Description
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate (CAS: 252054-88-9) is a silyl-protected triflate reagent with the molecular formula C₁₄H₁₅F₃O₃SSi and a molecular weight of 348.41 g/mol . It is widely used in organic synthesis, particularly as a precursor for generating 1,2-naphthalyne intermediates in multicomponent coupling reactions . Its structure features a trimethylsilyl (TMS) group at the 1-position and a trifluoromethanesulfonate (triflate) group at the 2-position of the naphthalene ring.
The compound is characterized by:
Preparation Methods
The synthesis of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate typically involves the reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane. The reaction is carried out at temperatures ranging from 10°C to 30°C for approximately 12 hours under an inert gas atmosphere. After the reaction, the product is purified through reduced pressure distillation, yielding the desired compound . Another method involves the reaction of hydroxytrimethylsilane with a compound of the general formula CF3SO2X, where X can be Cl, F, or OSO2CF3 .
Chemical Reactions Analysis
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Hydrolysis: It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.
Silylation: It is effective in the silylation of alcohols and amines, forming trimethylsilyl ethers and amines.
Activation of Carboxylic Acids and Esters: It activates carboxylic acids and esters, making them more reactive towards nucleophiles.
Glycosylation Reactions: It is widely used as a catalyst in glycosylation reactions, facilitating the formation of glycosidic bonds.
Common reagents used in these reactions include triethylamine, 2,6-lutidine, and various nucleophiles. The major products formed depend on the specific reaction but often include silyl enol ethers, amides, and esters.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₅F₃O₃SSi
- Molecular Weight : 348.41 g/mol
- CAS Number : 252054-88-9
- Physical State : Colorless to light yellow liquid
- Purity : >96.0% (GC)
Applications in Organic Synthesis
-
Benzyne Generation
- TMS-naphthyl triflate is primarily utilized for generating benzyne intermediates through fluoride ion-induced elimination reactions. This process allows for the formation of reactive arynes that can participate in various coupling reactions, such as Diels-Alder reactions and nucleophilic substitutions .
- Diels-Alder Reactions
- Synthesis of Oxygen Heterocycles
Case Study 1: Transition-Metal-Free Benzannulation
A study demonstrated the use of TMS-naphthyl triflate in a transition-metal-free annulation reaction with tricarbonyl derivatives to synthesize highly functionalized naphthalene derivatives. This method provided access to new rhodamine dye analogues, showcasing the compound's utility in dye chemistry and materials science .
Case Study 2: Polycyclic Aromatic Hydrocarbons
Research highlighted the efficiency of TMS-naphthyl triflate in synthesizing polycyclic aromatic hydrocarbons like phenanthrenes and chrysenes via aryne Diels-Alder reactions followed by aromatization. This approach allowed for the direct construction of complex aromatic systems, which are essential in organic electronics and photonic applications .
Comparative Analysis of Benzyne Precursors
Safety Considerations
This compound is classified as hazardous, with potential skin burns and eye damage upon contact. Proper safety protocols must be followed when handling this compound, including wearing protective gear and working under inert conditions to prevent degradation.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate involves its high electrophilicity, which makes it an excellent catalyst and reagent in various chemical reactions. It activates substrates by forming highly reactive intermediates, facilitating transformations such as silylation, glycosylation, and activation of carboxylic acids and esters . The molecular targets include carbonyl compounds, alcohols, amines, and carboxylic acids, with pathways involving nucleophilic attack and formation of silyl intermediates .
Comparison with Similar Compounds
Positional Isomers: 3-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
CAS : 780820-43-1
Molecular formula : C₁₄H₁₅F₃O₃SSi (same as 1-isomer)
Key differences :
- Substituent position : The TMS group is at the 3-position of the naphthalene ring, altering steric and electronic effects .
- Physical properties :
- Reactivity : While the 1-isomer generates 1,2-naphthalyne in aryne-mediated reactions , the 3-isomer’s reactivity is less documented but likely varies due to substituent orientation.
- Applications : Primarily a synthetic intermediate; specific uses are less well-characterized compared to the 1-isomer .
Structural Analogs: 2-Phenylnaphthalen-1-yl Trifluoromethanesulfonate
CAS : 1341128-28-6
Molecular formula : C₁₇H₁₁F₃O₃S
Key differences :
- Structure : Replaces the TMS group with a phenyl ring at the 2-position of naphthalene.
- Physical properties :
Simpler Silyl Triflates: Trimethylsilyl Trifluoromethanesulfonate
CAS : 27607-77-8
Molecular formula : C₄H₉F₃O₃SSi
Key differences :
- Structure : Lacks the naphthalene backbone, consisting of a TMS group directly bonded to the triflate .
- Physical properties :
- Applications : A potent silylating agent and Lewis acid catalyst in Friedel-Crafts alkylations or glycosidations .
Comparative Data Table
Biological Activity
1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate (TMSOTf) is a compound of increasing interest in organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
This compound is characterized by its trifluoromethanesulfonate group, which enhances its electrophilic nature, making it a potent reagent in various chemical reactions. The trimethylsilyl group also increases the stability of the compound, allowing for selective reactions under mild conditions.
Mechanism of Action:
- Electrophilic Reactivity: The trifluoromethanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives.
- Catalytic Role: TMSOTf has been shown to catalyze reactions such as Friedel-Crafts acylation and alkylation, where it promotes the formation of carbon-carbon bonds through electrophilic aromatic substitution.
Biological Activities
Research indicates that TMSOTf exhibits several biological activities, primarily through its role in facilitating the synthesis of biologically active compounds.
Anticancer Activity
A study highlighted the use of TMSOTf in synthesizing compounds with potential anticancer properties. For instance, derivatives synthesized using TMSOTf demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound can serve as a precursor for developing new anticancer agents .
Antimicrobial Properties
TMSOTf has also been explored for its antimicrobial activity. Research indicates that compounds synthesized with TMSOTf exhibit significant inhibition against a range of bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Synthesis of Anticancer Agents:
-
Development of Antimicrobial Compounds:
- In another study, researchers synthesized novel antimicrobial agents using TMSOTf-mediated reactions. The resulting compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate?
- Methodological Answer : The compound is typically synthesized via sequential silylation and sulfonation. First, the naphthol derivative undergoes silylation using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to introduce the trimethylsilyl group. Subsequent reaction with trifluoromethanesulfonic anhydride (Tf₂O) or triflic acid under anhydrous conditions installs the triflate group. Reaction monitoring via TLC and purification by column chromatography (e.g., using hexane/ethyl acetate) is critical for isolating the product .
Q. How is this compound characterized analytically?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns and silyl group integration.
- Mass Spectrometry : HRMS or GC-MS for molecular weight validation.
- IR Spectroscopy : Identification of sulfonate (S=O) stretches (~1350–1200 cm) and Si-C bonds (~1250 cm).
- Elemental Analysis : To verify purity (>96% by GC) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Work in a fume hood due to corrosive vapors (GHS Category 1B for skin/eye corrosion).
- Storage : Keep under inert gas (argon/nitrogen) at 2–8°C in sealed, corrosion-resistant containers. Avoid contact with oxidizers .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of the naphthyl triflate in cross-coupling reactions?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a steric and electronic modulator:
- Steric Effects : Hinders nucleophilic attack at the adjacent position, directing reactivity to the triflate group.
- Electronic Effects : The electron-donating TMS group stabilizes the aromatic ring, enhancing the leaving-group ability of the triflate in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) in anhydrous THF or toluene .
Q. What strategies resolve contradictory solubility data reported for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. non-polar solvents) arise from:
- Impurity Profiles : Trace moisture or residual reagents alter solubility. Use rigorous drying (molecular sieves) and purity validation (HPLC).
- Solvent Polarity : Test empirically in dichloromethane (high solubility) vs. hexane (low solubility). Refer to logP (4.69) to predict partitioning behavior .
Q. How can this compound serve as an intermediate in synthesizing sterically hindered biaryl systems?
- Methodological Answer : The TMS group acts as a transient protecting group. For example:
- Step 1 : Cross-coupling of the triflate with aryl boronic acids to form biaryl bonds.
- Step 2 : Desilylation using tetrabutylammonium fluoride (TBAF) in THF to unmask the hydroxyl group for further functionalization. Monitor reaction progress via NMR to track triflate displacement .
Q. What decomposition products form under thermal stress, and how are they mitigated?
- Methodological Answer : Thermal degradation (e.g., >100°C) releases:
Properties
IUPAC Name |
(1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-11-7-5-4-6-10(11)8-9-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMFICBVHCWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454460 | |
Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252054-88-9 | |
Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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